molecular formula C11H20O3 B6155865 methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate CAS No. 1540235-62-8

methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate

Cat. No.: B6155865
CAS No.: 1540235-62-8
M. Wt: 200.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is an organic compound with a unique structure that includes a cyclohexane ring substituted with two methyl groups and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate typically involves the reaction of 4,4-dimethylcyclohexanone with methyl glycolate under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the enolate form of 4,4-dimethylcyclohexanone attacks the carbonyl carbon of methyl glycolate, followed by protonation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for transesterification reactions.

Major Products Formed

    Oxidation: Methyl 2-(4,4-dimethylcyclohexyl)-2-oxoacetate.

    Reduction: Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyethanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate depends on its application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4,4-dimethylcyclohexyl)-2-oxoacetate: Similar structure but with a carbonyl group instead of a hydroxy group.

    Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyethanol: Similar structure but with an alcohol group instead of an ester group.

    2-(4,4-Dimethylcyclohexyl)propan-2-ol: Similar cyclohexane ring structure but with different functional groups.

Uniqueness

Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is unique due to its combination of a cyclohexane ring with two methyl groups and a hydroxyacetate moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1540235-62-8

Molecular Formula

C11H20O3

Molecular Weight

200.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.